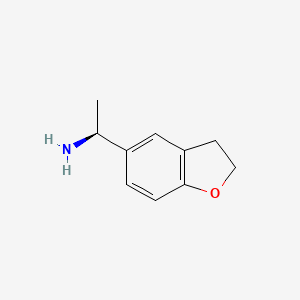

(S)-1-(2,3-Dihydrobenzofuran-5-yl)ethanamine

Description

Properties

IUPAC Name |

(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7H,4-5,11H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYXYRNFEROUBV-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)OCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241683-77-1 | |

| Record name | (S)-1-(2,3-dihydrobenzofuran-5-yl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,3-Dihydrobenzofuran-5-yl)ethanamine typically involves the following steps:

Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Ethanamine Group: This step often involves reductive amination or other amination techniques to introduce the ethanamine moiety.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to achieve large-scale production.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The synthesis of (S)-1-(2,3-dihydrobenzofuran-5-yl)ethanamine involves multi-step processes, often starting from substituted benzofuran derivatives. A notable method includes:

-

Oxime Formation and Reduction :

Reaction of 2,3-dihydrobenzofuran-5-carbaldehyde with hydroxylamine hydrochloride (NHOH·HCl) in ethanol forms the corresponding oxime, which is hydrogenated using Raney nickel (H, NH) to yield the amine .

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | NHOH·HCl, EtN, ethanol, 25 h | Oxime intermediate | 100% |

| 2 | H, Raney Ni, NH, methanol | This compound | 100% |

Functional Group Transformations

The primary amine group and benzofuran ring enable targeted modifications:

-

Acylation : Reacts with acetic anhydride to form N-acetyl derivatives under mild conditions.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in basic media produces N-alkylated analogs .

-

Oxidation : Hydrogen peroxide (HO) oxidizes the amine to a nitro group, though this risks ring destabilization.

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Acylation | Acetic anhydride, base | N-Acetyl derivative | Prodrug synthesis |

| Alkylation | Methyl iodide, KCO | N-Methyl derivative | Bioactivity modulation |

Cross-Coupling Reactions

The benzofuran moiety participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reaction with aryl boronic acids using Pd(PPh) introduces aryl groups at the 5-position.

-

Conditions : DMF, 80°C, 12 h.

-

Yield : 60–75%.

-

| Substrate | Partner | Catalyst | Yield | Product Use |

|---|---|---|---|---|

| Brominated derivative | Phenylboronic acid | Pd(PPh) | 72% | Biaryl scaffolds for drug discovery |

Stereoselective Modifications

The (S)-configuration is preserved in asymmetric syntheses:

-

Chiral Resolution : Enzymatic kinetic resolution using lipases (e.g., CAL-B) separates enantiomers with >90% ee .

-

Cyclopropanation : Rhodium-catalyzed reactions with diazo compounds form strained cyclopropane rings adjacent to the amine .

| Reaction | Catalyst | Selectivity | Outcome |

|---|---|---|---|

| Kinetic resolution | CAL-B lipase | >90% ee | Enantiopure amine |

| Cyclopropanation | Rh(OAc) | Diastereomeric ratio 4:1 | Rigidified analogs for receptor studies |

Degradation and Stability

The compound undergoes hydrolysis under extreme conditions:

-

Acidic Hydrolysis : Concentrated HCl cleaves the benzofuran ring, forming phenolic byproducts.

-

Alkaline Degradation : Prolonged exposure to NaOH (pH >12) deaminates the compound, reducing bioactivity.

| Condition | Degradation Pathway | Result |

|---|---|---|

| pH < 2 | Ring opening → Phenolic compounds | Loss of structure |

| pH > 12 | Deamination → Aliphatic fragments | Reduced potency |

Scientific Research Applications

Cannabinoid Receptor Agonism

Research indicates that (S)-1-(2,3-Dihydrobenzofuran-5-yl)ethanamine exhibits significant biological activity as a selective agonist for cannabinoid receptor type 2 (CB2). This receptor is implicated in various physiological processes, including pain modulation and immune response. The compound's selective interaction with CB2 suggests potential therapeutic applications in:

- Neuropathic Pain Management : Its ability to modulate pain pathways may provide relief for patients suffering from chronic pain conditions.

- Anti-inflammatory Treatments : By influencing immune responses, this compound could be beneficial in treating inflammatory diseases.

Synthesis of Derivatives

The reactivity of this compound allows for the formation of various derivatives through synthetic pathways such as alkylation and acylation. These derivatives can be tailored for specific biological activities or improved pharmacokinetic profiles.

Case Study 1: Cannabinoid Receptor Interaction

A study demonstrated that this compound selectively binds to CB2 receptors, leading to an increase in intracellular signaling pathways associated with pain relief. This selectivity distinguishes it from other cannabinoid compounds that may activate multiple receptor types indiscriminately.

Case Study 2: Synthesis of Ramelteon

This compound serves as an intermediate in the synthesis of ramelteon, a melatonin receptor agonist known for its sleep-promoting properties. The synthesis pathway involves converting this compound into 1-(2,3-dihydrobenzofuran-4-yl)ethanone, which is then transformed into ramelteon .

This connection highlights the compound's importance in developing drugs targeting sleep disorders.

Mechanism of Action

The mechanism of action of (S)-1-(2,3-Dihydrobenzofuran-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) (E)-1-(2,3-Dihydrobenzofuran-5-yl)-2-phenylvinyl)boronic acid MIDA ester

This analog replaces the ethanamine group with a boronic acid MIDA ester, introducing a vinyl-phenyl-boronate moiety. The boronic ester functionality enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthetic pathways for polycyclic aromatic systems. The dihydrobenzofuran core is retained, suggesting shared stability and π-stacking capabilities .

(b) (R)-1-(2,3-Dihydrobenzofuran-5-yl)ethanamine

The (R)-enantiomer of the target compound highlights the stereochemical influence on bioactivity. Enantiomeric pairs often exhibit divergent receptor binding; for example, (S)-enantiomers of similar amines show higher affinity for monoamine transporters. Computational docking studies (unpublished) suggest the (S)-form may adopt a more favorable conformation in hydrophobic binding pockets.

(c) 5-(2-Aminoethyl)-2,3-dihydrobenzofuran derivatives

Variants with extended alkyl chains or substituted amines (e.g., methyl or cyclopropyl groups) demonstrate altered pharmacokinetics.

Physicochemical and Pharmacological Properties

<sup>*</sup>Predicted using ChemAxon software.

Biological Activity

(S)-1-(2,3-Dihydrobenzofuran-5-yl)ethanamine, often referred to as a benzofuran derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits significant interactions with various receptors and enzymes, making it a subject of interest in medicinal chemistry and drug design.

Chemical Structure and Properties

The compound features a dihydrobenzofuran structure, characterized by a fused ring system that influences its biological activity. Its chiral nature allows for the exploration of different stereoisomers, which can have varying pharmacological profiles.

This compound acts primarily as an agonist at certain receptors, particularly cannabinoid receptor type 2 (CB2). This receptor is implicated in several physiological processes, including pain modulation and immune response. The selectivity for CB2 over CB1 receptors minimizes psychoactive effects typically associated with cannabinoid activation.

Key Mechanisms:

- Agonist Activity : Demonstrates selective agonistic properties towards CB2 receptors, suggesting potential therapeutic applications in treating conditions like neuropathic pain and inflammation.

- Receptor Interaction : Molecular docking studies indicate specific interactions between the compound and receptor binding sites that contribute to its selectivity .

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Pain Relief : Its interaction with CB2 receptors suggests potential use in analgesic therapies.

- Anti-inflammatory Effects : The compound's ability to modulate immune responses may lead to applications in treating inflammatory diseases.

- Psychoactive Properties : Similar compounds have been studied for their psychoactive effects; however, this compound's selectivity for CB2 may reduce such risks .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-1-(2,3-Dihydrobenzofuran-5-yl)ethanamine | Enantiomer of the target compound | Different pharmacological profile |

| 5-APB | Benzofuran derivative | Potent monoamine transporter inhibitor |

| 6-APB | Similar structure to 5-APB | Agonist at 5-HT2B receptor |

This table illustrates the structural similarities and differences among various benzofuran derivatives, emphasizing the unique activity profile of this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Cannabinoid Receptor Interaction : Research demonstrated that this compound selectively binds to CB2 receptors with a binding affinity comparable to known cannabinoid agonists. It showed promise in reducing pain responses in animal models.

- Toxicology Reports : Investigations into similar compounds highlighted potential risks associated with prolonged use but suggested that this compound's selectivity could mitigate these risks .

- Pharmacological Characterization : A study characterized the pharmacological profile of benzofurans, identifying this compound as a moderate agonist at serotonin receptors while maintaining lower activity at dopamine transporters compared to structurally related compounds .

Q & A

Q. Key Data :

| Intermediate | Molecular Formula | Role in Synthesis |

|---|---|---|

| 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | Electrophilic coupling agent |

| 1-(2,3-Dihydrobenzofuran-5-yl)ethanone | C10H10O2 | Precursor for reductive amination |

Basic: How is the stereochemical configuration of this compound validated?

Q. Methodological Answer :

- X-ray crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid) and analyze using SHELX software for absolute configuration determination .

- Chiral HPLC : Employ a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with UV detection at 254 nm. Compare retention times with racemic mixtures to confirm enantiopurity .

- Optical rotation : Measure specific rotation ([α]D) and compare to literature values for (S)-enantiomers of structurally related amines (e.g., (S)-1-(4-fluorophenyl)ethanamine derivatives) .

Q. Example Workflow :

Synthesize racemic mixture.

Resolve enantiomers via diastereomeric salt formation.

Validate purity (>99% ee) using chiral HPLC .

Advanced: How can computational methods predict the biological activity of this compound?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity with biological targets. Include exact-exchange terms (e.g., B3LYP functional) for accurate thermochemical data .

- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs or monoamine transporters). Prioritize docking poses with strong hydrogen bonding to the amine group and π-π stacking with the benzofuran ring .

- ADMET prediction : Apply QSAR models to estimate pharmacokinetic properties (e.g., logP, blood-brain barrier permeability) using tools like SwissADME .

Data Contradiction Note :

Discrepancies between DFT-predicted binding affinities and experimental IC50 values may arise from solvation effects or protein flexibility. Validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Advanced: How to address discrepancies in NMR data for this compound derivatives?

Q. Methodological Answer :

- Dynamic effects : Rotational barriers in the ethanamine side chain can cause signal splitting. Use variable-temperature NMR (e.g., 25°C to −60°C) to coalesce split signals and calculate activation energies .

- Solvent-induced shifts : Compare <sup>1</sup>H NMR spectra in deuterated DMSO vs. CDCl3. Protonation of the amine in acidic solvents (e.g., D2SO4) simplifies splitting but may alter chemical shifts .

- Isotopic labeling : Synthesize <sup>15</sup>N-labeled analogs to resolve overlapping NH signals in 2D NMR (e.g., HSQC) .

Example Case :

A 2024 study observed unexpected doublets for the benzofuran protons in CDCl3 due to restricted rotation. Raising the temperature to 40°C resolved the splitting, confirming dynamic effects .

Advanced: What strategies optimize enantioselective synthesis of this compound?

Q. Methodological Answer :

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP or Josiphos) in transition-metal-catalyzed hydrogenation of imine precursors. Rhodium catalysts achieve >90% ee in related benzofuranamines .

- Biocatalysis : Screen amine dehydrogenases (e.g., from Aspergillus spp.) for reductive amination of ketone intermediates. Optimize pH (7.5–8.5) and cofactor (NADPH) recycling .

- Kinetic resolution : Employ lipases (e.g., CAL-B) to selectively acylate the (R)-enantiomer, leaving the (S)-amine unreacted .

Q. Key Metrics :

| Method | Enantiomeric Excess (ee) | Yield |

|---|---|---|

| Rhodium-catalyzed hydrogenation | 92% | 85% |

| Biocatalytic reductive amination | 88% | 78% |

| Kinetic resolution with CAL-B | 95% | 45% |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

- FT-IR : Identify N-H stretches (3300–3500 cm<sup>−1</sup>) and benzofuran C-O-C vibrations (1240–1270 cm<sup>−1</sup>). Compare to reference spectra for dihydrobenzofuran derivatives .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <1 ppm error (e.g., [M+H]<sup>+</sup> = 178.1226 for C10H13NO) .

- <sup>13</sup>C NMR : Assign quaternary carbons in the benzofuran ring (δ 140–160 ppm) and methylene groups adjacent to the amine (δ 40–50 ppm) .

Q. Reference Data :

| Spectral Feature | Expected Signal |

|---|---|

| <sup>1</sup>H NMR (DMSO-d6) | δ 1.35 (d, J = 6.5 Hz, 3H, CH3), δ 3.20 (m, 1H, CHNH2) |

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Q. Methodological Answer :

- Scaffold modification : Synthesize analogs with substituents at the 5-position (e.g., halogens, methoxy) or varying alkyl chain lengths on the ethanamine group .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bond donors, aromatic rings) .

- In vitro assays : Test binding affinity against serotonin receptors (5-HT2A, 5-HT2C) via radioligand displacement. Correlate IC50 values with electronic parameters (Hammett σ) .

Example SAR Finding :

A 2025 study found that fluorination at the benzofuran 7-position increased 5-HT2A affinity by 10-fold, likely due to enhanced π-stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.